N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide
CAS No.:
Cat. No.: VC17823406
Molecular Formula: C11H20N2OS
Molecular Weight: 228.36 g/mol
* For research use only. Not for human or veterinary use.
![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide -](/images/structure/VC17823406.png)
Specification
Molecular Formula | C11H20N2OS |
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Molecular Weight | 228.36 g/mol |
IUPAC Name | N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14) |
Standard InChI Key | DVLZRPWVIWCKBL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CSC1)NCCNC(=O)C2CC2 |
Introduction
N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic organic compound characterized by its unique cyclopropane carboxamide structure and the thian-3-yl functional group. This compound is of interest for its potential applications in medicinal chemistry, particularly as a scaffold for designing biologically active molecules.
Synthesis
The synthesis of N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves:
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Formation of the Thian Moiety: The thian group can be synthesized or derived from thiophene derivatives using sulfur-based reagents.
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Amide Bond Formation: The cyclopropane carboxylic acid is activated (e.g., via SOCl₂ or carbodiimides) and reacted with an amine derivative containing the thian group.
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Purification: The resulting compound is purified using recrystallization or chromatography to ensure high purity.
Applications in Medicinal Chemistry
N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide has potential applications in drug discovery due to its structural features:
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Pharmacophore Potential: The rigid cyclopropane ring and sulfur-containing thian group make it an excellent candidate for interacting with biological targets.
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Antimicrobial Activity: Sulfur-containing compounds often exhibit antimicrobial properties, making this compound a candidate for further testing against bacterial and fungal pathogens.
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Anticancer Research: Amides with heterocyclic moieties are being explored for their cytotoxic effects on cancer cell lines.
Analytical Characterization
To confirm the structure and purity of N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H) and Carbon (^13C) NMR spectra provide information on the chemical environment of atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch).
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X-ray Crystallography: Determines three-dimensional molecular geometry.
Research Directions
Future studies should focus on:
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Drug Development: Exploring derivatives with improved pharmacokinetics and potency.
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Toxicity Studies: Evaluating safety profiles in vitro and in vivo.
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Computational Modeling: Docking studies to predict binding affinities with biological targets.
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